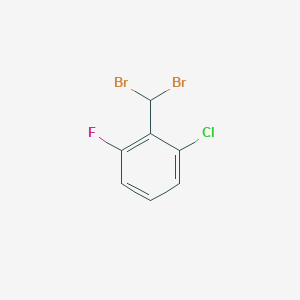
1,2-Dibromo-3-(trifluoromethoxy)-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-3-(trifluoromethoxy)-4-(trifluoromethyl)benzene (1,2-Dibromo-3-TFM-4-TFMB) is an organobromine compound that is used as a synthetic intermediate in organic chemistry. It has a wide range of applications in scientific research, from drug synthesis to materials science.
Applications De Recherche Scientifique
1,2-Dibromo-3-TFM-4-TFMB has a wide range of applications in scientific research. It is used as a synthetic intermediate for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It can also be used in the preparation of nanomaterials, such as carbon nanotubes, as well as in the synthesis of polymers and other materials. In addition, it can be used in the manufacture of semiconductors and other electronic components.
Mécanisme D'action
The mechanism of action of 1,2-Dibromo-3-TFM-4-TFMB is not fully understood. However, it is believed that the bromine atoms in the molecule can form strong bonds with other molecules, allowing it to act as a catalyst in various reactions. In addition, the trifluoromethyl groups can reduce the reactivity of the molecule, allowing for more precise control of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2-Dibromo-3-TFM-4-TFMB are not well understood. However, it is believed to be non-toxic and non-mutagenic. It is also believed to have low volatility, meaning that it is unlikely to cause any adverse effects when used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1,2-Dibromo-3-TFM-4-TFMB in laboratory experiments is its ability to act as a catalyst in various reactions. This allows for more precise control of the reaction and can lead to higher yields and better product purity. However, it is important to note that the bromine atoms can be toxic and must be handled with caution. In addition, the trifluoromethyl groups can reduce the reactivity of the molecule, which can lead to lower yields.
Orientations Futures
For research include exploring its potential as a catalyst in drug synthesis, as well as exploring its potential applications in materials science, nanotechnology, and semiconductor manufacturing. In addition, further research could be conducted on its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Méthodes De Synthèse
1,2-Dibromo-3-TFM-4-TFMB can be synthesized via a two-step process, starting with the reaction of 4-bromo-3-trifluoromethylbenzene and 1,2-dibromoethane to form 1,2-dibromo-3-trifluoromethoxy-4-trifluoromethylbenzene, followed by a reductive amination reaction with a secondary amine such as 2-aminoethanol. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature range of 0-100°C, depending on the reactants used.
Propriétés
IUPAC Name |
1,2-dibromo-3-(trifluoromethoxy)-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2F6O/c9-4-2-1-3(7(11,12)13)6(5(4)10)17-8(14,15)16/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAYINMPSPFDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-3-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2,2-Trifluoro-N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6310884.png)








